

improving the solubility of Fas C-Terminal Tripeptide

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Compound of Interest		
Compound Name:	Fas C-Terminal Tripeptide	
Cat. No.:	B1662684	Get Quote

Technical Support Center: Fas C-Terminal Tripeptide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with **Fas C-Terminal Tripeptide** (Ac-Ser-Leu-Val-OH).

Frequently Asked Questions (FAQs)

Q1: What is the Fas C-Terminal Tripeptide and what is its primary function?

A1: The **Fas C-Terminal Tripeptide**, with the sequence Ac-Ser-Leu-Val-OH, is the C-terminal tripeptide of the Fas (also known as APO-1/CD95) receptor.[1] Fas is a death receptor on the cell surface that, upon binding to its ligand, initiates a signaling cascade leading to programmed cell death (apoptosis).[1] This tripeptide is crucial for the interaction between Fas and the Fas-associated phosphatase-1 (FAP-1). Specifically, it binds to the third PDZ domain of FAP-1, thereby inhibiting the Fas/FAP-1 interaction.[1][2] This inhibition can restore the apoptotic signal in cancer cells that are resistant to Fas-induced apoptosis.[2]

Q2: What is the molecular weight and chemical formula of the Fas C-Terminal Tripeptide?



A2: The chemical formula for **Fas C-Terminal Tripeptide** is C16H29N3O6, and its molecular weight is approximately 359.4 g/mol .[1][3]

Q3: In which solvents is the Fas C-Terminal Tripeptide soluble?

A3: The **Fas C-Terminal Tripeptide** is known to be soluble in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1][4] However, it is insoluble in water.[1]

Troubleshooting Guide Issue: Difficulty Dissolving the Fas C-Terminal Tripeptide

Symptoms:

- The peptide does not fully dissolve in the chosen solvent.
- Visible particulate matter remains in the solution.
- The solution appears cloudy or forms a precipitate.

Possible Causes:

- Incorrect Solvent Choice: The peptide is inherently insoluble in aqueous solutions.
- Low Temperature: The solvent may be too cold, reducing the dissolution rate.
- Insufficient Agitation: The peptide may not be adequately mixed with the solvent.
- Concentration Too High: The desired concentration may exceed the peptide's solubility limit in the chosen solvent.

Solutions:

- Select an Appropriate Solvent:
 - For initial stock solutions, use DMSO or Ethanol.[1][4]
 - Avoid using water as the primary solvent.[1]



- · Optimize Dissolution Conditions:
 - Warming: Gently warm the tube containing the peptide and solvent to 37°C to aid dissolution.[4][5]
 - Sonication: Use an ultrasonic bath to provide additional energy for dissolving the peptide.
 [4][5]
 - Vortexing: Ensure thorough mixing by vortexing the solution.
- Prepare a High-Concentration Stock Solution:
 - Dissolve the peptide in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution.
 - This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or artifacts.

Issue: Peptide Precipitates Out of Solution During Experiment

Symptoms:

 A previously clear solution becomes cloudy or forms a precipitate after dilution in an aqueous buffer or during incubation.

Possible Causes:

- Poor Aqueous Solubility: The inherent hydrophobicity of the peptide can cause it to precipitate when the concentration of the organic solvent is significantly reduced.
- Buffer Incompatibility: The pH or ionic strength of the experimental buffer may not be optimal for maintaining peptide solubility.
- "Salting Out": High salt concentrations in the buffer can decrease the solubility of the peptide.

Solutions:



- Optimize Final Solvent Concentration:
 - When diluting the DMSO stock solution into your aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility, but low enough to not interfere with your experiment. It is often recommended to keep the final DMSO concentration below 0.5%.
- Test Different Buffers:
 - Experiment with different buffer systems (e.g., PBS, Tris) and pH ranges to find the optimal conditions for your specific experiment.
- Incorporate Solubilizing Agents (with caution):
 - In some cases, the addition of a small amount of a mild, non-ionic detergent (e.g., Tween-20, Triton X-100) to the experimental buffer can help to maintain peptide solubility.
 However, the compatibility of these agents with your assay must be validated.

Quantitative Solubility Data

The following table summarizes the known solubility data for the Fas C-Terminal Tripeptide.

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	≥35.9 mg/mL	[1][4]
Ethanol (EtOH)	≥10.04 mg/mL	[1]
Water (H ₂ O)	Insoluble	[1]

Experimental Protocols Protocol for Preparing a Stock Solution of Fas C Terminal Tripeptide

Materials:

- Fas C-Terminal Tripeptide (lyophilized powder)
- Dimethyl Sulfoxide (DMSO), anhydrous



- · Sterile, low-protein binding microcentrifuge tubes
- Vortex mixer
- Ultrasonic water bath
- Warming block or water bath set to 37°C

Procedure:

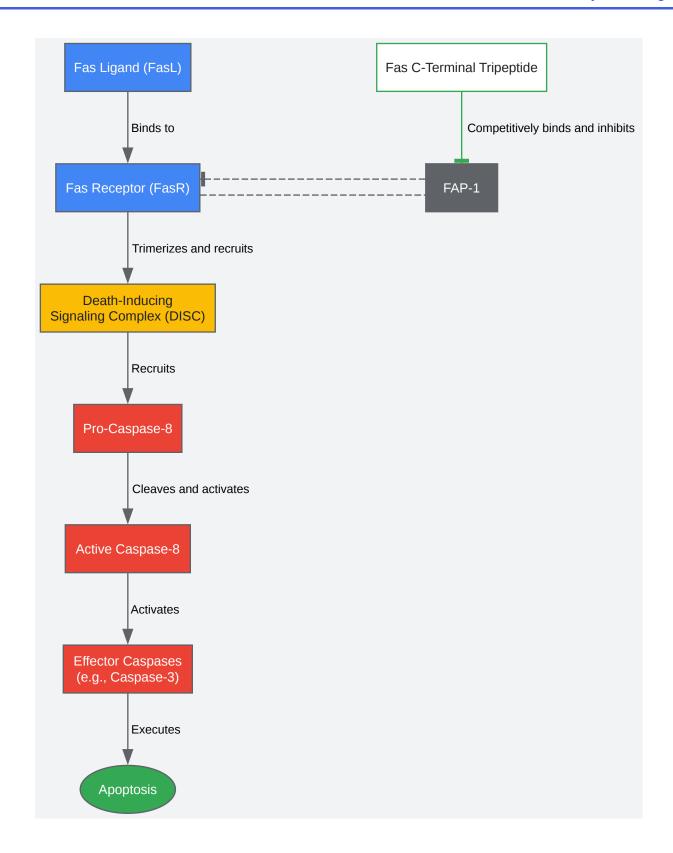
- Pre-warm the Solvent: Warm the DMSO to room temperature if it has been stored refrigerated.
- Weigh the Peptide: Accurately weigh the desired amount of lyophilized Fas C-Terminal
 Tripeptide in a sterile microcentrifuge tube.
- Add Solvent: Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
- Initial Mixing: Gently vortex the tube for 30-60 seconds to begin the dissolution process.
- Warming and Sonication (if necessary): If the peptide is not fully dissolved, place the tube in a 37°C warming block or water bath for 5-10 minutes.[4][5] Following warming, place the tube in an ultrasonic bath for 5-10 minutes.[4][5]
- Final Mixing and Visual Inspection: Vortex the tube again and visually inspect the solution to ensure it is clear and free of any particulate matter.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Visualizations

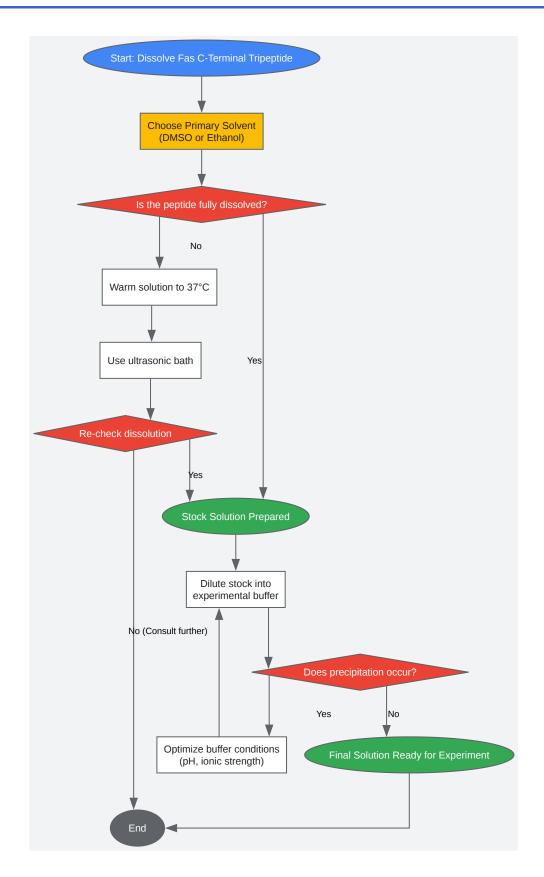
Fas-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Fas-mediated apoptosis and the role of the **Fas C-Terminal Tripeptide** in inhibiting FAP-1.









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